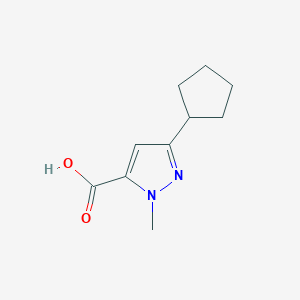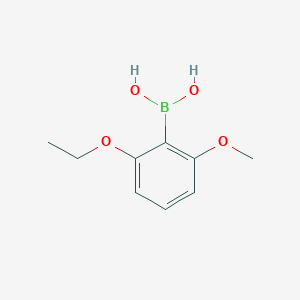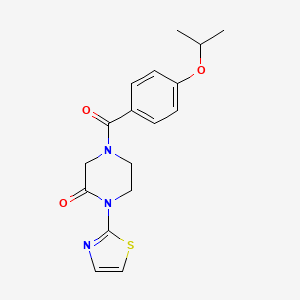
2-Methyl-4-(((6-(pyridin-3-yl)pyridazin-3-yl)thio)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles, which include a thiazole ring as part of their structure, are known to exhibit diverse biological activities . They have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using trimethylamine and magnesium oxide nanoparticles .Aplicaciones Científicas De Investigación
Antibacterial Activity and Mechanism
Research has indicated the potential of thiazole derivatives in antibacterial applications. For instance, various thiazole compounds have demonstrated significant antibacterial activities against strains like Xanthomonas oryzae pv. oryzae. One study found that a thiazole compound exhibited an inhibitory effect superior to commercial agents, hinting at the potential for developing new antibacterial agents based on thiazole structures (Song et al., 2017).
Structural Characterization and Polymorphism
The structural characterization of thiazole derivatives, including polymorphic forms, provides insight into their diverse intermolecular interactions and properties. Such studies lay the groundwork for understanding how these compounds can be utilized in various scientific applications, ranging from material science to drug design (Böck et al., 2020).
Molecular Docking and Screening
Thiazole derivatives have been explored for their potential interactions with biological targets through molecular docking studies. This research avenue is crucial for identifying promising compounds for further development in therapeutic and other bioactive applications. The evaluation of these compounds' antimicrobial and antioxidant activities is a key step in their potential application in healthcare and disease prevention (Flefel et al., 2018).
Antiviral Activities
Thiazole compounds have also been investigated for their antiviral properties, with some showing promising activity against viruses like HSV1 and HAV-MBB. This research direction could lead to the development of new antiviral drugs with thiazole as the core structure, providing a new arsenal in the fight against viral infections (Attaby et al., 2006).
Catalytic Applications
The catalytic properties of thiazole compounds, particularly in oxidation reactions, have been explored, suggesting their potential use in industrial and synthetic chemistry applications. This area of research opens up possibilities for more efficient and environmentally friendly chemical processes (Ghorbanloo et al., 2017).
Antioxidant Properties
Recent studies have synthesized novel thiazole derivatives with potential antioxidant activities. These compounds could play a crucial role in combating oxidative stress-related diseases, highlighting the importance of thiazole structures in medicinal chemistry and pharmacology (Kaddouri et al., 2020).
Direcciones Futuras
The future directions for this compound could involve further studies to evaluate its biological activities and potential applications in medicinal chemistry. The synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .
Propiedades
IUPAC Name |
2-methyl-4-[(6-pyridin-3-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S2/c1-10-16-12(8-19-10)9-20-14-5-4-13(17-18-14)11-3-2-6-15-7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPJFDJVUMLLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)


![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)

![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)





![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2876067.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2876068.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B2876069.png)
